甘油1,2-二甲基丙烯酸酯

描述

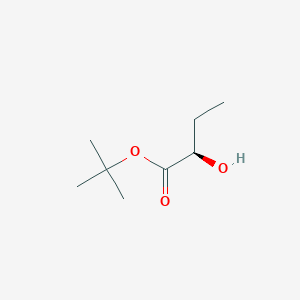

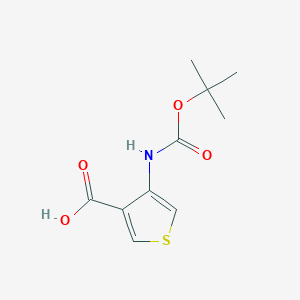

Glycerol 1,2-dimethacrylate is a chemical compound with the molecular formula C11H16O5 . It is a mixture of isomers and has a molecular weight of 228.24 .

Synthesis Analysis

Glycerol 1,2-dimethacrylate can be synthesized by photopolymerization . This method has economic and ecological advantages. Glycerol can be used as a coinitiator in photopolymerization and has the advantage of being inexpensive and non-toxic .

Molecular Structure Analysis

The molecular structure of Glycerol 1,2-dimethacrylate consists of 11 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms .

Chemical Reactions Analysis

Glycerol 1,2-dimethacrylate can undergo polymerization reactions . The addition of glycerol in the dimethacrylate system causes few modifications in the thermal stability of the polymer and thermal events when compared with pure polymers .

Physical And Chemical Properties Analysis

Glycerol 1,2-dimethacrylate has a density of 1.1±0.1 g/cm3. It has a boiling point of 302.0±9.0 °C at 760 mmHg. Its vapour pressure is 0.0±1.4 mmHg at 25°C. The enthalpy of vaporization is 62.9±6.0 kJ/mol and the flash point is 107.3±12.2 °C .

科学研究应用

聚合物生产和生物医学应用:甘油1,2-二甲基丙烯酸酯被用作反应性树脂,在聚合物生产中作为功能单体和交联剂。其应用范围延伸至组织工程、药物传递载体和生物传感器 (Definitions, 2020)。

增强生物材料:与尿素二甲基丙烯酸酯聚合物中的金属氧化物填料结合,可以减少所需单体的量,而不影响热性能或机械强度。这一发现对生物材料的发展具有重要意义 (Benites et al., 2020)。

控制药物释放:由生物相容性甘油二甲基丙烯酸酯制成的介孔微珠显示出用于控制药物释放的潜力。它们展示了对像(S)-布洛芬这样的药物的有效装载和释放特性 (Restani et al., 2010)。

运动科学应用:摄入和输注甘油可以改善在炎热环境中运动时的热调节和耐力。这对治疗脑水肿等疾病以及甘油超水化技术具有重要意义 (Robergs & Griffin, 1998)。

生物乙醇和生物柴油生产:在混合培养发酵过程中,甘油发酵可以产生乙醇和甲酸,这对生物乙醇和生物柴油生产过程非常有价值 (Temudo et al., 2008)。

聚合物单体形成:在疏水溶剂体系中,二甲基丙烯酸酯型交联剂的凝胶化增强了聚合物单体中有序三维网络结构的形成,这对聚合物科学中的各种应用非常重要 (Aoki et al., 2004)。

热诱导聚合物膨胀:乙酰化甘油二甲基丙烯酸酯显示出显著的体积增加,表明其在热诱导聚合物“膨胀”应用中的潜力 (Podgórski, 2013)。

氢键和乙烯基交联:在甲苯中,甘油二甲基丙烯酸酯(GDMA)显示出强烈的分子相互作用,表明在分离介质中具有氢键和乙烯基交联的潜力 (Aoki et al., 2006)。

工业生物过程的代谢工程:在酵母中使用甘油的一种新型代谢工程方法显示出在工业生物过程中的潜力,特别是在1,2-丙二醇生产中 (Islam et al., 2017)。

生物柴油副产品价值化:从甘油合成甘油碳酸酯显示出高转化率和可重复使用性,使其成为一种有前途的生物柴油副产品价值化方法 (Okoye et al., 2016)。

安全和危害

Glycerol 1,2-dimethacrylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, gas or vapours, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

属性

IUPAC Name |

[3-hydroxy-2-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-7(2)10(13)15-6-9(5-12)16-11(14)8(3)4/h9,12H,1,3,5-6H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMBKKFLJMFCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(CO)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycerol 1,2-dimethacrylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)